Ethyl 2-(trifluoromethoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

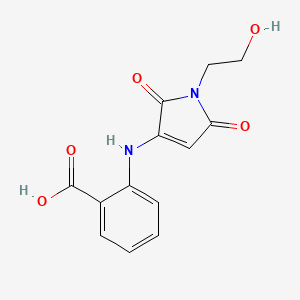

Ethyl 2-(trifluoromethoxy)acetate is a chemical compound with the molecular formula C5H7F3O3 . It has an average mass of 172.102 Da and a monoisotopic mass of 172.034729 Da . It is also known by other names such as Ethyl trifluoromethoxy-acetate and Trifluoromethoxy-acetic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of five carbon atoms, seven hydrogen atoms, three fluorine atoms, and three oxygen atoms . It has a density of 1.3±0.1 g/cm3 .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 114.0±35.0 °C at 760 mmHg and a vapour pressure of 20.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.2±3.0 kJ/mol and the flash point is 23.1±20.8 °C . The index of refraction is 1.345 .Applications De Recherche Scientifique

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, closely related to ethyl 2-(trifluoromethoxy)acetate in terms of chemical behavior and applications, is extensively used as a solvent in paints, coatings, resins, inks, and as a main ingredient in various fragrances and flavors for consumer products. Process intensification techniques such as Reactive Distillation and Microwave Reactive Distillation have shown significant advantages over traditional methods in terms of ethyl acetate purity, production rate, energy consumption, and total annual cost. These techniques overcome chemical equilibrium limitations and ensure economic effectiveness through reduced capital investment (Patil & Gnanasundaram, 2020).

Ethanol-Ethyl Acetate in Liquid Organic Hydrogen Carrier (LOHC) Cycles

The system comprising ethanol and ethyl acetate, through a single reaction step catalyzed by an appropriate catalyst, can produce ethyl acetate and pure hydrogen as a by-product. This reaction is reversible, allowing ethanol to be used as a renewable hydrogen carrier in the LOHC process. Ethanol and ethyl acetate are both environmentally friendly, presenting a potential application for sustainable energy solutions (Santacesaria et al., 2023).

Ionic Liquid-Based Technologies

The ionic liquid 1-ethyl-3-methylimidazolium acetate has shown potential in dissolving various biopolymers such as cellulose and chitin, making it an attractive candidate for scaled-up industrial applications. This expands the scope of research into finding greener and more efficient methods for industrial processes, highlighting the need for comprehensive toxicity and environmental impact assessments before large-scale utilization (Ostadjoo et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 2-(trifluoromethoxy)acetate is a fluorinated compound . Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives . .

Mode of Action

The trifluoromethoxy group is known to confer increased stability and lipophilicity in addition to its high electronegativity . This suggests that the compound may interact with its targets in a manner that enhances the stability and lipophilicity of the resulting complexes.

Biochemical Pathways

Fluorinated compounds are known to attract attention in the field of chemistry and biochemistry , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The trifluoromethoxy group is known to confer increased stability and lipophilicity , which may influence the compound’s pharmacokinetic properties and impact its bioavailability.

Result of Action

The trifluoromethoxy group is known to confer increased stability and lipophilicity , suggesting that the compound may have a stabilizing effect on its targets.

Action Environment

The trifluoromethoxy group is known to confer increased stability , suggesting that the compound may exhibit enhanced stability under a variety of environmental conditions.

Propriétés

IUPAC Name |

ethyl 2-(trifluoromethoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-2-10-4(9)3-11-5(6,7)8/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYNDOUWYIODCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027157-11-4 |

Source

|

| Record name | ethyl 2-(trifluoromethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenoxy]ethyl}piperidine-2-carboxamide](/img/structure/B2475682.png)

![(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2475683.png)

![N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2475684.png)

![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)

![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride](/img/structure/B2475689.png)

![2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2475697.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2475698.png)